

An In-depth Technical Guide to the Spectral Data of Triethyl Methanetricarboxylate

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Compound of Interest

Compound Name: Triethyl methanetricarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **triethyl methanetricarboxylate**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **triethyl methanetricarboxylate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.28	Quartet	6H	$-\text{OCH}_2\text{CH}_3$
4.41	Singlet	1H	$-\text{CH}(\text{COOEt})_3$
1.30	Triplet	9H	$-\text{OCH}_2\text{CH}_3$

Solvent: CDCl_3 , Frequency: 400 MHz^[1]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
165.5	C=O
62.5	-OCH ₂ CH ₃
51.0	-CH(COOEt) ₃
13.9	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2985	C-H stretch (alkane)
1745	C=O stretch (ester)
1250	C-O stretch (ester)
1020	C-O stretch (ester)

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
232	< 1	[M] ⁺ (Molecular Ion)
187	15	[M - OCH ₂ CH ₃] ⁺
160	27	[M - COOCH ₂ CH ₃] ⁺
115	42	[CH(COOCH ₂ CH ₃)] ⁺
87	45	[COOCH ₂ CH ₃] ⁺
29	100	[CH ₂ CH ₃] ⁺

Ionization method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **triethyl methanetricarboxylate** was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3). The ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. For the ^1H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ^{13}C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

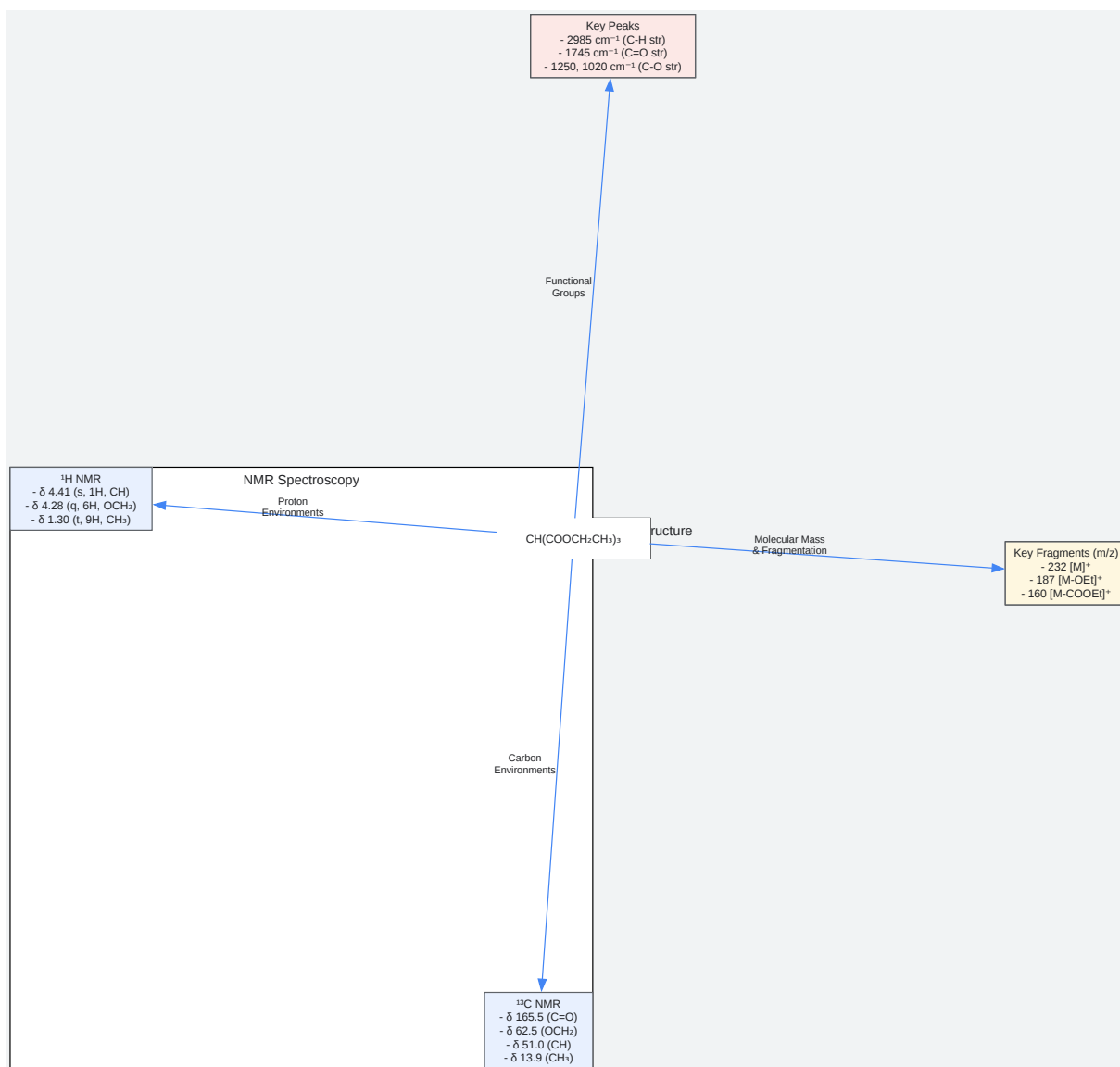
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat **triethyl methanetricarboxylate** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source, which was maintained at a temperature of 200°C . The electrons used for ionization had an energy of 70 eV. The resulting ions were separated by a quadrupole mass analyzer and detected.

Data Interpretation and Structural Elucidation

The spectral data presented in this guide are consistent with the structure of **triethyl methanetricarboxylate**. The relationship between the key spectroscopic data and the molecular structure is illustrated in the diagram below.



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Caption: Relationship between the structure of **triethyl methanetricarboxylate** and its key spectral data.

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References

- 1. Triethyl methanetricarboxylate (6279-86-3) ¹H NMR [m.chemicalbook.com]
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